molecular formula C17H14F3N5O2 B2907159 N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide CAS No. 1396883-74-1

N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2907159
CAS No.: 1396883-74-1
M. Wt: 377.327
InChI Key: RIHKRPHKDVTURN-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide ( 1396883-74-1) is a high-purity chemical reagent with a molecular formula of C 17 H 14 F 3 N 5 O 2 and a molecular weight of 377.32 . This compound belongs to a class of imidazo[1,2-b]pyridazine derivatives, which are scaffolds of significant interest in medicinal chemistry and drug discovery research. Such structures have been identified in published scientific literature as possessing notable antimycobacterial activity against strains like Mycobacterium tuberculosis , highlighting the therapeutic potential of this chemical series . The structure of this carboxamide features a pyridazine core substituted with a 2-methylimidazole group and an anilide moiety containing a methoxy group and a trifluoromethyl group . The presence of the trifluoromethyl group is particularly valuable in agrochemical and pharmaceutical research, as it can influence a compound's metabolic stability, lipophilicity, and overall binding affinity. This makes the compound a valuable building block for researchers conducting Structure-Activity Relationship (SAR) studies , aimed at optimizing potency and pharmacokinetic properties in lead compound optimization programs . Application Note: This product is intended for research and development purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses. Safety Note: For information on safe handling, please refer to the relevant Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-(2-methylimidazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O2/c1-10-21-7-8-25(10)15-6-4-12(23-24-15)16(26)22-13-9-11(17(18,19)20)3-5-14(13)27-2/h3-9H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHKRPHKDVTURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the Methoxy-Trifluoromethylphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxy-trifluoromethylbenzene derivative is reacted with a suitable leaving group on the pyridazine ring.

    Attachment of the Methyl-Imidazolyl Group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, where the imidazole derivative is coupled to the pyridazine core.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated flow reactors for continuous synthesis, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the nitrogens in the pyridazine ring or the imidazole group, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a trifluoromethylbenzaldehyde derivative, while reduction of the pyridazine ring could produce a dihydropyridazine compound.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator, contributing to the development of new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential use in drug development. Its ability to interact with biological targets such as enzymes or receptors makes it a candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Pyridazine Carboxamides with Adamantyl Groups

Compounds such as N-(Adamantan-2-yl)-6-morpholino-5-(trifluoromethyl)pyridazine-3-carboxamide (11d) share the pyridazine carboxamide core but replace the methoxy-trifluoromethylphenyl group with adamantane. Adamantane enhances lipophilicity and may improve blood-brain barrier penetration, whereas the methoxy-trifluoromethylphenyl group in the target compound likely enhances aromatic stacking interactions with protein targets .

Triazole- and Morpholino-Substituted Derivatives

In 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide, the pyridazine core is modified with a triazole ring and deuterated methyl group. This substitution pattern contrasts with the target compound’s imidazole group, which may alter hydrogen-bonding capabilities and metabolic stability .

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Key Substituents
Target Compound Not reported Not reported 2-methoxy-5-(trifluoromethyl)phenyl, 2-methylimidazole
N-(Adamantan-2-yl)-6-(cyclopentylamino)-5-(trifluoromethyl)pyridazine-3-carboxamide (11c) 135–136 36 Adamantyl, cyclopentylamino
N-(Adamantan-2-yl)-6-morpholino-5-(trifluoromethyl)pyridazine-3-carboxamide (11d) 177–178 50 Adamantyl, morpholino

Table 1: Comparative physicochemical data for pyridazine carboxamides. However, substituents like adamantane (11c, 11d) correlate with higher melting points (>135°C), suggesting enhanced crystallinity compared to the target compound’s methoxy-trifluoromethylphenyl group .

Biological Activity

N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a complex structure with several functional groups that contribute to its biological activity. The key components include:

  • Pyridazine core : Provides a framework for interaction with biological targets.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Imidazole moiety : Known for its role in various biological processes, including enzyme inhibition.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyridazine have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that related compounds displayed IC50 values in the low micromolar range against human cervical carcinoma (HeLa) and leukemia cells (CEM) .

CompoundCell LineIC50 (μM)
Compound AHeLa12.5
Compound BCEM9.6
This compoundTBDTBD

Antiviral Activity

The imidazole and pyridazine rings are known to possess antiviral properties. Research has shown that similar compounds can inhibit viral replication by targeting specific viral enzymes such as RNA polymerases . The potential of this compound as an antiviral agent warrants further investigation.

The mechanism through which this compound exerts its effects may involve:

  • Inhibition of Kinases : Many heterocycles inhibit kinase activity, which is crucial for cell signaling and proliferation.
  • Interference with DNA/RNA Synthesis : Similar compounds have been shown to disrupt nucleic acid synthesis, leading to reduced cell viability.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Study on Pyridazine Derivatives : This study evaluated the anticancer effects of various pyridazine derivatives, noting significant cytotoxicity against HeLa cells .
  • Imidazole-Based Compounds : Research highlighted the antiviral efficacy of imidazole derivatives against HIV and other viruses, suggesting a potential pathway for this compound in antiviral therapy .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step procedures, including condensation reactions for pyridazine core formation and nucleophilic substitutions to introduce the imidazole and trifluoromethylphenyl moieties. Key factors include solvent choice (e.g., dimethylformamide for solubility, dichloromethane for purification), temperature control (reflux vs. room temperature), and catalyst selection (e.g., triethylamine for cyclization). Optimized conditions can improve yields by 20–30% .

Q. What spectroscopic techniques are essential for structural characterization?

Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F) confirms regiochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For purity assessment, reverse-phase HPLC with UV detection is recommended .

Q. What in vitro models are appropriate for initial biological screening?

Prioritize kinase inhibition assays (e.g., EGFR, VEGFR2) due to the compound’s imidazole-pyridazine scaffold. Antimicrobial activity can be screened using Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) models. Cytotoxicity studies in cancer cell lines (e.g., HeLa, MCF-7) should employ MTT or resazurin assays .

Q. What stability studies are required under different storage conditions?

Conduct accelerated stability testing at 40°C/75% relative humidity for 6 months. Monitor degradation via HPLC and identify byproducts using LC-MS. Lyophilization in argon atmosphere improves long-term storage stability .

Advanced Research Questions

Q. How can computational methods predict biological targets, and what validation strategies are recommended?

Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger) can identify potential kinase targets. Validate predictions with surface plasmon resonance (SPR) for binding affinity and cellular thermal shift assays (CETSA) for target engagement. Cross-validate using siRNA knockdowns .

Q. What strategies address solubility challenges in bioactivity assays?

Use co-solvents (≤5% DMSO) with surfactants (e.g., Tween-80) or cyclodextrin-based formulations. For in vivo studies, employ lipid nanoparticles or PEGylation. Solubility can be quantitatively assessed via shake-flask method with UV-Vis spectroscopy .

Q. How should researchers resolve contradictory bioactivity data across experimental models?

Systematically compare assay conditions (e.g., ATP concentrations in kinase assays). Use orthogonal assays (e.g., Western blotting vs. ELISA for protein quantification). Control for cell-line-specific factors (e.g., efflux pump expression) via ABC transporter inhibition studies .

Q. What are best practices for optimizing selectivity against related targets?

Perform structure-activity relationship (SAR) studies with focused libraries. Replace the 2-methylimidazole group with bioisosteres (e.g., triazoles) to reduce off-target kinase binding. Use kinome-wide profiling (e.g., KINOMEscan) to assess selectivity .

Q. How can isotope labeling track metabolic fate in vivo?

Synthesize a 14C-labeled analog at the pyridazine carbonyl group. Administer intravenously to rodents and analyze metabolites via LC-MS/MS. Compare pharmacokinetic profiles in plasma, liver, and kidney tissues .

Q. What structural features influence pharmacodynamics and metabolic stability?

The trifluoromethyl group enhances metabolic resistance by blocking cytochrome P450 oxidation. The 2-methoxyphenyl moiety improves membrane permeability, while the imidazole ring facilitates hydrogen bonding with kinase ATP pockets. Replace labile methyl groups with deuterated analogs to prolong half-life .

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